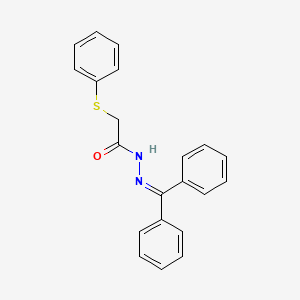

N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is a complex organic compound. Compounds with similar structures, such as N-(DIPHENYLMETHYLENE)ANILINE, are known and have been studied . These compounds often exhibit interesting properties and are used in various fields of research .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR and EPR . These techniques can provide valuable information about the conformation and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, N-(diphenylmethylene)methylthiomethyl-amine N-oxide has been studied for its acid-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. These properties include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide”, also known as “N-(benzhydrylideneamino)-2-phenylsulfanylacetamide”, focusing on six unique applications:

Fluorescent Probe for Hypochlorite

A novel signaling mechanism based on the modulation of the N–N single bond rotation in the acetohydrazide group has been used to develop a fluorescent probe for hypochlorite .

Catalytic, Diastereo- and Enantioselective Conjugate Addition

The compound has been utilized in an efficient, catalytic, diastereo- and enantioselective conjugate addition of N-(diphenylmethylene)glycine tert-butyl ester to β-aryl substituted enones, producing functionalized α-amino acid derivatives .

Highly Diastereoselective Monoalkylation and Michael Addition

Treatment with activated organic bromides and Michael acceptors under solid-liquid phase-transfer catalysis conditions has been shown to afford monoalkylated compounds with high diastereoselectivity .

Azomethine Ylides Formation

The nature of the halogen in dihalocarbenes affects the properties of azomethine ylides derived from the compound, leading to different reaction pathways and products .

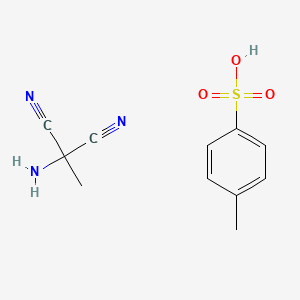

Synthesis of Aminoacetonitrile Derivatives

The compound is used in the synthesis of aminoacetonitrile derivatives, which have various applications in chemical research and industry .

Chlorination of N,N-Dimethylhydrazine Compounds

In water treatment, N,N-Dimethylhydrazine compounds produce toxic N-nitrosodimethylamine (NDMA) during ozonation, thus they need to be removed from water before ozonation. The compound plays a role in this process .

Mecanismo De Acción

Target of Action

The primary target of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide is hypochlorite . Hypochlorite is a powerful oxidizing agent that plays a crucial role in various biological and chemical processes.

Mode of Action

The compound interacts with its target through a unique signaling mechanism. This mechanism is based on the modulation of the unique rotation of the N–N single bond in the acetohydrazide group . This interaction results in the development of a fluorescent probe for hypochlorite .

Biochemical Pathways

The modulation of the unique rotation of the n–n single bond in the acetohydrazide group suggests that it may influence pathways involvingN–N bond rotations .

Result of Action

The interaction of N’-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide with hypochlorite results in the development of a fluorescent probe . This probe can be used to detect the presence of hypochlorite, providing valuable information about the biological or chemical system under study .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(benzhydrylideneamino)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c24-20(16-25-19-14-8-3-9-15-19)22-23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGXSWYBFWYHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(diphenylmethylene)-2-(phenylsulfanyl)acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)

![Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2985598.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2985600.png)

![methyl 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2985601.png)

![Methyl 3-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B2985602.png)